molecular formula C16H15F2N3O5S B018355 Pantoprazole N-Oxide CAS No. 953787-60-5

Pantoprazole N-Oxide

Cat. No. B018355
M. Wt: 399.4 g/mol
InChI Key: BHJURHFGXQKOST-UHFFFAOYSA-N
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Description

Pantoprazole is primarily used for the treatment of acid-related disorders and Helicobacter pylori infections. It is a prodrug activated inside gastric parietal cells, binding irreversibly to the H+/K+-ATPase (Raffin et al., 2006).

Synthesis Analysis

  • Pantoprazole Sodium can be prepared from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole using condensation under phase transfer catalysis, oxidation, and salt formation, yielding about 75% (Fang Hao, 2008).
  • The preparation of (S)-pantoprazole involves catalytic asymmetric oxidation using a chiral titanium complex (Zeng Yin-fen, 2013).

Molecular Structure Analysis

  • The crystal structure of pantoprazole sodium sesquihydrate was determined using synchrotron X-ray powder diffraction, revealing a crystallization in space group Pbca (González et al., 2020).
  • Structural identification and characterization of pantoprazole impurities were performed, contributing to understanding its molecular structure (G. Reddy et al., 2007).

Chemical Reactions and Properties

  • Pantoprazole inhibits the vesicular gastric H+/K(+)-ATPase under acid transporting conditions, converting to a cationic sulfenamide and reacting with cysteines (Shin et al., 1993).
  • Pantoprazole undergoes peroxidation and photo-peroxidation in aqueous solution, with silver molybdate as a catalyst, leading to degradation (Della Rocca et al., 2020).

Physical Properties Analysis

  • The polymorphism and pseudopolymorphism of pantoprazole sodium were studied, revealing two additional hydrate forms and an amorphous form (Zupančič et al., 2005).
  • The physical characterization of pantoprazole sodium hydrates indicates stability differences among its forms (V. Zupančič et al., 2005).

Chemical Properties Analysis

  • Experimental, quantum chemical, and NBO/NLMO investigations of pantoprazole provided insights into its chemical properties, including vibrational modes, thermodynamic properties, and intramolecular contacts (Rajesh et al., 2015).
  • The degradation of Pantoprazole in aqueous solution using nanoscaled Fe3O4/CeO2 composite was studied, highlighting its reaction kinetics and degradation pathway (Gan et al., 2017).

Scientific Research Applications

  • Synthesis of Pantoprazole Sodium Sesquihydrate

    • Application : A cost-effective, scalable, and environmentally benign process is reported for the synthesis of pantoprazole sodium sesquihydrate .
    • Method : At least two of the three main synthetic steps (coupling and oxidation) have been carried out for the first time in water, with no need to isolate and purify the intermediates .
    • Results : This process affords the corresponding pantoprazole sodium in good yield and purity . Minimum organic solvents are employed to make this process both economical and environment friendly .
  • Drug Delivery Systems

    • Application : Pantoprazole is used as a model drug in the development of drug delivery systems .
    • Method : A drug carrier was prepared using chitosan, a natural polymer, mixed with bentonite clay. Then, poly (acrylic acid) was added to improve its swelling properties .
    • Results : The controlled release of the pantoprazole from the drug carriers indicated that the release of the pantoprazole is temperature-sensitive .
  • Phase Transformation of Pantoprazole Sodium

    • Application : A process is reported for the synthesis of pantoprazole sodium sesquihydrate, which involves the phase transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate .
    • Method : The process involves carrying out at least two of the three main synthetic steps (coupling and oxidation) in water, with no need to isolate and purify the intermediates .
    • Results : This process affords the corresponding pantoprazole sodium in good yield and purity . Minimum organic solvents are employed to make this process both economical and environment friendly .
  • Quality Control Application

    • Application : Pantoprazole N-Oxide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Pantoprazole .
    • Method : Pantoprazole N-Oxide is supplied with detailed characterization data compliant with regulatory guideline .
    • Results : Pantoprazole N-Oxide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Pantoprazole .
  • Treatment of Gastroesophageal Reflux Disease (GERD)

    • Application : Pantoprazole is used to treat erosive esophagitis (damage to the esophagus from stomach acid), caused by gastroesophageal reflux disease, or GERD, in adults and children who are at least 5 years old .
    • Method : Pantoprazole is usually given for up to 8 weeks at a time while your esophagus heals .
    • Results : Pantoprazole has been shown to reduce acid reflux-related symptoms, heal inflammation of the esophagus, and improve patient quality of life more effectively than histamine-2 receptor antagonists (H2 blockers) .
  • Prevention of Overoxidation

    • Application : Different approaches, as well as their combinations, have been described to prevent overoxidation of Pantoprazole .
    • Method : Application of different, sometimes for industrial use, and even somewhat extraordinary oxidizing agents, working with diluted oxidizing agents, working at low, sometimes even extremely low, temperatures .
    • Results : These methods help in the prevention of the formation of oxidative impurities, high cost, difficulty in scale-up .

Safety And Hazards

Users should avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Personal protective equipment should be used, including wearing chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJURHFGXQKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635351
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantoprazole N-Oxide

CAS RN

953787-60-5
Record name Pantoprazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953787-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PC Ray, V Mittapelli, A Rohatgi… - Synthetic …, 2007 - Taylor & Francis
Different substituted 2‐chloromethylpyridyl derivatives (6a–d) were oxidized with mCPBA to give the respective 2‐chloromethylpyridine‐N‐oxide derivatives (7a–d) at low temperature, …
Number of citations: 7 www.tandfonline.com
M Al Bratty, N Thangavel, R Peraman… - Acta …, 2020 - akjournals.com
… of pantoprazole (impurity 14 at 9.4 min), pantoprazole N-oxide (impurity 6 at 5.3 min), and N-… The pantoprazole N-oxide was found with UV light exposure but not with sunlight exposure. …
Number of citations: 3 akjournals.com
AA Badwan, LN Nabulsi, MM Al Omari… - Analytical Profiles of …, 2002 - Elsevier
Publisher Summary This chapter focuses on the drug pantoprazole sodium. The sodium salt of pantoprazole is obtained as an almost white to off white, crystalline powder. Pantoprazole …
Number of citations: 31 www.sciencedirect.com
RF Donnelly - The Canadian Journal of Hospital Pharmacy, 2011 - ncbi.nlm.nih.gov
… The elution times for these peaks were 6.0 min for pantoprazole N-oxide, 2.6 min for pantoprazole sulphide, 11.5 min for pantoprazole sulphide N-oxide, 15.8 min for pantoprazole …
Number of citations: 11 www.ncbi.nlm.nih.gov
JD Olivarez, AJ Kreuder, DM Tatarniuk… - Frontiers in Veterinary …, 2020 - frontiersin.org
… , Pantoprazole sulfone N-oxide, Pantoprazole N-oxide, and Hydroxy pantoprazole. The last … of three metabolites; pantoprazole sulfone, pantoprazole N-oxide, or Hydroxy pantoprazole. …
Number of citations: 7 www.frontiersin.org
VT Mathad, S Govindan, NK Kolla… - … process research & …, 2004 - ACS Publications
… The most important and critical step in the process is the oxidation wherein there are chances of formation of two impurities viz., pantoprazole N-oxide (6) and pantoprazole sulfone (5) …
Number of citations: 23 pubs.acs.org
H Azizian, A Esmailnejad, V Fathi Vavsari… - …, 2020 - Wiley Online Library
… A critical issue is to avoid unwanted further oxidation of the sulfoxide 6 to the corresponding sulfone derivative and the formation of pantoprazole N-oxide (Scheme 3). Several oxidizing …
Q Wang, W Ma, Q Tong, G Du, J Wang, M Zhang… - Scientific Reports, 2017 - nature.com
… acid, hydrogen peroxide or tert-butyl hydroperoxide, etc., companied by the formation of considerable amounts of impurities, pantoprazole sulfone (6b) and pantoprazole N-oxide (6c) …
Number of citations: 10 www.nature.com
AK Awasthi, L Kumar, P Tripathi, M Golla, MA Aga… - ACS …, 2017 - ACS Publications
… A critical issue is to avoid unwanted further oxidation (overoxidation) of the sulfoxide (5) to the corresponding sulfone derivative (6) and the formation of pantoprazole N-oxide (7). Due to …
Number of citations: 5 pubs.acs.org
SU Hemlata, SK Saraf - International Journal of Pharm Tech …, 2016 - researchgate.net
A specific, accurate, precise and reproducible stability-indicating HPLC method has been developed and subsequently validated for the simultaneous determination of Paracetamol (…
Number of citations: 4 www.researchgate.net

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